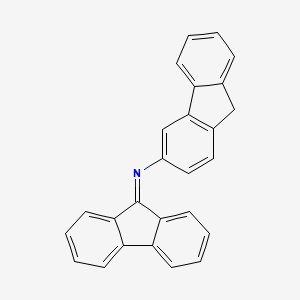
N-(9H-fluoren-9-ylidene)-9H-fluoren-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(9H-fluoren-9-ylidene)-9H-fluoren-3-amine: is an organic compound belonging to the class of fluorenes Fluorenes are compounds containing a fluorene moiety, which consists of two benzene rings connected through a cyclopentane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(9H-fluoren-9-ylidene)-9H-fluoren-3-amine typically involves the reaction of 9-fluorenone with an appropriate amine under specific conditions. One common method involves the use of boron trifluoride as a catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes further transformations to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The use of efficient catalysts and optimized reaction conditions would be essential for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: N-(9H-fluoren-9-ylidene)-9H-fluoren-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can yield fluorenylamines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens or alkylating agents are used under appropriate conditions.
Major Products Formed:
Oxidation: Fluorenone derivatives.
Reduction: Fluorenylamines.
Substitution: Various substituted fluorenes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N-(9H-fluoren-9-ylidene)-9H-fluoren-3-amine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of materials with specific optical properties.
Wirkmechanismus
The mechanism of action of N-(9H-fluoren-9-ylidene)-9H-fluoren-3-amine involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- 9H-Fluorene, 9-(9H-fluoren-9-ylidene)-
- (E)-1-(2-hydroxybenzylidene)-2-(9H-fluoren-9-ylidene)hydrazine
- (E)-1-(2-hydroxynaphtylidene)-2-(9H-fluoren-9-ylidene)hydrazine
Comparison: N-(9H-fluoren-9-ylidene)-9H-fluoren-3-amine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to other similar compounds, it may exhibit different reactivity and applications, particularly in the fields of bio-imaging and material science .
Eigenschaften
Molekularformel |
C26H17N |
|---|---|
Molekulargewicht |
343.4 g/mol |
IUPAC-Name |
N-(9H-fluoren-3-yl)fluoren-9-imine |
InChI |
InChI=1S/C26H17N/c1-2-8-20-17(7-1)15-18-13-14-19(16-25(18)20)27-26-23-11-5-3-9-21(23)22-10-4-6-12-24(22)26/h1-14,16H,15H2 |
InChI-Schlüssel |
MYTDLWMPGXKVRD-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C=C(C=C2)N=C3C4=CC=CC=C4C5=CC=CC=C53)C6=CC=CC=C61 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[(E)-(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B11546780.png)

![4-[(E)-{[4-(2-oxo-2H-chromen-3-yl)phenyl]imino}methyl]phenyl 3-bromobenzoate](/img/structure/B11546792.png)
![2-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-4,5-diphenylfuran-3-carbonitrile](/img/structure/B11546799.png)

![N-[2-(4-chlorophenoxy)ethyl]-2-nitro-5-(piperidin-1-yl)aniline](/img/structure/B11546813.png)
![4-(1,3-benzothiazol-2-yl)-N-[(E)-(3,4-dichlorophenyl)methylidene]aniline](/img/structure/B11546817.png)
![N-[2-(benzyloxy)ethyl]-4-butoxybenzamide](/img/structure/B11546821.png)
![5'-Methyl 3'-prop-2-en-1-yl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11546827.png)
![1-(morpholin-4-yl)-2-[(6-{[(E)-(3-nitrophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]ethanone](/img/structure/B11546834.png)
![2-Ethoxy-4-[(E)-({2-[(thiophen-2-YL)formamido]acetamido}imino)methyl]phenyl thiophene-2-carboxylate](/img/structure/B11546847.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-{2-[(2-chlorobenzyl)oxy]naphthalen-1-yl}methylidene]acetohydrazide](/img/structure/B11546852.png)
![2-bromo-4-chloro-6-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethylphenol](/img/structure/B11546859.png)
![2-[(3,5-Dibromo-4-methylphenyl)amino]-N'-[(1E,2E)-2-methyl-3-[4-(propan-2-YL)phenyl]prop-2-EN-1-ylidene]acetohydrazide](/img/structure/B11546860.png)